molecular formula C17H19N3O B2853512 N-(2-methoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine CAS No. 630091-83-7

N-(2-methoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine

Cat. No. B2853512
M. Wt: 281.359
InChI Key: DMHIOQWMBLVRBP-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. The structural formula shows the arrangement of atoms and bonds in the molecule.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis includes the reaction conditions, the yield of the product, and the purity of the product.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.



Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques such as titration, spectroscopy, and chromatography. The analysis of the reactions includes the reaction conditions, the yield of the product, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined using various experimental techniques.


Scientific Research Applications

Toxicokinetics and Analytical Toxicology

A study highlighted the toxicokinetic profile of N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues), noting their extensive metabolism via O-dealkylation, hydroxylation, glucuronidation, and combinations thereof. The study underscores the importance of such data in forensic and clinical toxicology for reliable identification and risk assessment of substance abuse and intoxication cases (Richter et al., 2019).

Synthesis and Potential Anticancer Applications

Another research avenue explores the synthesis of Palladium(II) and Platinum(II) complexes with benzimidazole ligands, including a compound structurally related to the query compound. These complexes have been synthesized as potential anticancer compounds, indicating the relevance of such chemical structures in developing new therapeutic agents (Ghani & Mansour, 2011).

Enhanced Material Properties through Chemical Modification

Research on the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation with various amine compounds, including those structurally akin to the query compound, shows potential for medical applications due to improved thermal stability and significant antibacterial and antifungal activities (Aly et al., 2015).

Safety And Hazards

The safety and hazards of a compound are determined by its toxicity, flammability, and environmental impact. This information is usually available in the material safety data sheet (MSDS) for the compound.


Future Directions

The future directions for the study of a compound could include further investigation of its properties, development of new synthetic routes, or exploration of its potential applications.


Please note that the specific analysis for your compound would require access to experimental data and specialized knowledge in chemistry. It’s always a good idea to consult with a chemist or a reliable source for specific information.


properties

IUPAC Name

N-(2-methoxyphenyl)-1-propan-2-ylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-12(2)20-15-10-6-4-8-13(15)18-17(20)19-14-9-5-7-11-16(14)21-3/h4-12H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHIOQWMBLVRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-N-(2-methoxyphenyl)-1H-benzo[d]imidazol-2-amine

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